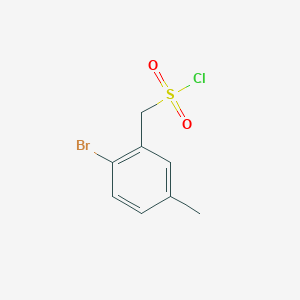

(2-Bromo-5-methylphenyl)methanesulfonyl chloride

Description

Properties

IUPAC Name |

(2-bromo-5-methylphenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVFQGNQWIEXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination of 2-Bromo-5-methylpyridine Analogues

A common method to prepare bromomethyl derivatives involves radical bromination of the methyl group adjacent to the aromatic ring using N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux in carbon tetrachloride or 1,2-dichloroethane. The reaction conditions typically include:

- NBS as brominating agent.

- Radical initiator (AIBN or benzoyl peroxide).

- Reflux temperature (~75-90 °C).

- Solvent: Carbon tetrachloride or 1,2-dichloroethane.

- Reaction time: 3-16 hours depending on conditions.

This step converts the methyl group to a bromomethyl group, yielding 2-bromo-5-(bromomethyl)phenyl intermediates with yields ranging from 40% to 70% depending on purification.

Diazotization and Sulfonyl Chloride Formation from 2-Bromoaniline

An alternative industrially favored route involves:

- Starting from 2-bromoaniline or substituted anilines.

- Diazotization with sodium nitrite in acidic aqueous media at low temperatures (0 to 5 °C).

- Formation of ferric chloride or zinc chloride diazonium salts by addition of FeCl3 or ZnCl2 solutions.

- Subsequent sulfonyl chlorination via reaction with thionyl chloride and cuprous chloride catalysis at low temperature (0 to 5 °C).

- Workup involving extraction with ethyl acetate, washing, crystallization, and drying to isolate pure 2-bromobenzenesulfonyl chloride derivatives.

This method is notable for its scalability, high yield, and environmental advantages due to reduced waste and mild conditions.

Conversion to (2-Bromo-5-methylphenyl)methanesulfonyl Chloride

Sulfonylation of Bromomethyl Intermediates

The bromomethyl intermediate can be further reacted with methanesulfonyl chloride under nucleophilic substitution conditions to introduce the methanesulfonyl chloride moiety on the benzyl position. Typical conditions include:

- Reaction with 1.5 equivalents of methanesulfonyl chloride.

- Use of a base such as triethylamine to scavenge HCl.

- Solvent: Toluene or other inert organic solvents.

- Temperature: Ambient (~25 °C).

- Reaction time: Approximately 0.5 hours.

This reaction proceeds via nucleophilic attack on the sulfonyl chloride sulfur, replacing the bromide with a methanesulfonyl chloride group, forming the target compound.

Alternative Chlorosulfonation

Direct chlorosulfonation of the aromatic ring with chlorosulfonic acid or thionyl chloride may also be employed, but this often leads to mixtures and requires careful control of reaction conditions to ensure substitution at the methyl group rather than the aromatic ring.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Bromo-5-methylpyridine | NBS, AIBN, CCl4, reflux 75 °C, 3-16 h | 2-Bromo-5-(bromomethyl)pyridine | 40-70 | Radical bromination of methyl group |

| 2 | 2-Bromoaniline | NaNO2, HCl, FeCl3 or ZnCl2, 0-5 °C (diazotization) | Ferric/zinc chloride diazonium salt | High | Low temp, controlled diazotization |

| 3 | Diazonium salt | Thionyl chloride, CuCl, 0-5 °C, overnight | 2-Bromobenzenesulfonyl chloride | High | Sulfonyl chloride formation via diazonium |

| 4 | Bromomethyl intermediate | Methanesulfonyl chloride, triethylamine, toluene, 25 °C | This compound | ~50-70 | Nucleophilic substitution on sulfonyl chloride |

Research Findings and Practical Considerations

- Radical bromination using NBS is well-documented for selective benzylic bromination, but requires careful control of temperature and initiator quantity to avoid overbromination or side reactions.

- Diazotization followed by sulfonyl chloride formation is advantageous for industrial scale synthesis due to mild conditions and reduced hazardous waste generation.

- The nucleophilic substitution of bromomethyl intermediates with methanesulfonyl chloride is efficient and rapid, but requires anhydrous conditions and base to neutralize HCl formed.

- Purification typically involves flash column chromatography or recrystallization from ethanol or ethyl acetate.

- Yields vary depending on reaction scale, purity of reagents, and precise control of temperature and atmosphere (inert gas often used).

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-methylphenyl)methanesulfonyl chloride undergoes a variety of chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Reduction: The compound can be reduced to (2-Bromo-5-methylphenyl)methanesulfonamide using reducing agents such as lithium aluminum hydride.

Coupling reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Coupling reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Biaryl compounds: Formed by Suzuki-Miyaura coupling.

Scientific Research Applications

(2-Bromo-5-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.

Biology: It is used in the modification of biomolecules, such as the sulfonation of peptides and proteins.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The reactivity of (2-Bromo-5-methylphenyl)methanesulfonyl chloride is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. This group readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate linkages. The mechanism typically involves the nucleophilic attack on the sulfur atom, followed by the elimination of chloride ion.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : ~283.57 g/mol (calculated).

- Reactivity : Moderate, influenced by electron-withdrawing (Br) and electron-donating (CH₃) substituents.

- Hazards : Corrosive, toxic upon inhalation or skin contact, and environmentally hazardous due to bromine content .

Structural and Reactivity Analysis

Sulfonyl chlorides exhibit varying reactivity based on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Reactivity Comparison

| Compound | Molecular Formula | Substituents | Reactivity | Key Reactivity Influencers |

|---|---|---|---|---|

| (2-Bromo-5-methylphenyl)methanesulfonyl chloride | C₈H₇BrClO₂S | Br (C2), CH₃ (C5) | Moderate | Br (EWG), CH₃ (EDG) balance |

| Methanesulfonyl chloride | CH₃ClO₂S | None | High | Electron-deficient S center |

| p-Toluenesulfonyl chloride | C₇H₇ClO₂S | CH₃ (C4) | Low | CH₃ (EDG) reduces reactivity |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | None | Low | Unsubstituted phenyl ring |

| 2-Bromo-5-fluorobenzenesulfonyl chloride | C₆H₃BrClFO₂S | Br (C2), F (C5) | Moderate | Br (EWG), F (EWG) synergy |

Notes:

- EWG : Electron-withdrawing group; EDG : Electron-donating group.

- Bromine’s strong EWG effect increases electrophilicity of the sulfonyl chloride group, but the methyl group (EDG) partially counteracts this, resulting in moderate reactivity .

Hydrolysis and Destruction Procedures

Reactivity determines degradation methods. Highly reactive sulfonyl chlorides hydrolyze rapidly, while less reactive ones require prolonged treatment:

Table 2: Destruction Methods and Efficiency

Inference :

The bromo-methyl derivative’s moderate reactivity likely places it between methanesulfonyl chloride (fast hydrolysis) and benzenesulfonyl chloride (slower hydrolysis). Destruction may require 3–24 hours of stirring or refluxing with NaOH .

Table 3: Hazard Profile Comparison

Notes:

- Bromine in this compound increases toxicity and necessitates stringent waste management to prevent environmental release .

Biological Activity

(2-Bromo-5-methylphenyl)methanesulfonyl chloride is an organosulfur compound characterized by a bromine atom and a methanesulfonyl chloride functional group attached to a phenyl ring. Its molecular formula is C₈H₈BrClO₂S, and it has a molecular weight of approximately 283.57 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis, but its biological activities are of increasing interest in medicinal chemistry and biochemistry.

The biological activity of this compound is largely attributed to its electrophilic sulfonyl chloride group, which can react with nucleophilic sites in biomolecules, such as proteins and enzymes. This interaction can lead to the inhibition or modulation of various biological pathways, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.

Study 1: Enzyme Interaction

A study examined the interaction of various bromophenol derivatives with human carbonic anhydrase (hCA) isoenzymes. The synthesized compounds showed Ki values ranging from 2.53 nM to 25.67 nM against hCA I and from 1.63 nM to 15.05 nM against hCA II. These findings suggest that structurally similar compounds may also exhibit potent inhibition profiles relevant to this compound .

Study 2: Anticancer Potential

Research into thiazole-bearing compounds highlighted their cytotoxic activity against various cancer cell lines, suggesting that structural modifications involving sulfonamide moieties could enhance anticancer properties. The presence of a bromo-substituted phenyl ring was noted as a significant factor for increased activity against specific cancer types .

Data Table: Biological Activity Comparison

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing (2-Bromo-5-methylphenyl)methanesulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via sulfonation of (2-bromo-5-methylphenyl)methane using methanesulfonyl chloride (MsCl) under controlled conditions. Key steps include:

- Substrate Preparation : Ensure the aromatic ring is activated for electrophilic substitution by introducing electron-donating groups (e.g., methyl) adjacent to the bromine substituent .

- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and a catalyst like AlCl₃ to enhance sulfonation efficiency. Monitor temperature (0–5°C) to minimize side reactions .

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC or HPLC .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to prevent inhalation of vapors .

- Spill Management : Absorb spills with dry sand or inert absorbents. Avoid water to prevent hydrolysis, which releases toxic gases (e.g., SOₓ, HBr) .

- Storage : Keep in a corrosion-resistant container (e.g., glass) under inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl at C5, bromine at C2). Aromatic protons appear as distinct multiplet signals .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (expected m/z ~281.94 for C₈H₈BrClO₂S) .

- FT-IR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S-O stretch) confirm sulfonyl chloride functionality .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Steric and Electronic Effects : Bromine at the ortho position increases steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tertiary amines). However, its electron-withdrawing nature activates the sulfonyl chloride group toward substitution .

- Kinetic Studies : Conduct competition experiments with para-substituted analogs to quantify rate differences. Use stopped-flow spectroscopy to monitor intermediate formation .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Perform accelerated stability testing in buffered solutions (pH 2–12) at 25–60°C. HPLC analysis reveals degradation products (e.g., sulfonic acid derivatives). Hydrolysis is minimal below pH 7 but accelerates in alkaline conditions .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>120°C). Store samples below 30°C to avoid exothermic decomposition .

Q. How can researchers resolve contradictions in reported toxicity data for sulfonyl chloride derivatives like this compound?

- Methodological Answer :

- In Vivo vs. In Vitro Data : Compare acute exposure guidelines (AEGLs) from rodent studies (e.g., LC₅₀ = 174 ppm for 1-hour exposure ) with in vitro cytotoxicity assays (e.g., IC₅₀ in HEK293 cells). Adjust safety protocols based on the most conservative thresholds.

- Mechanistic Insights : Use molecular docking to assess interactions with respiratory enzymes (e.g., cytochrome P450). Lack of metabolism data for sulfonyl chlorides necessitates caution in extrapolating toxicity .

Q. What strategies mitigate byproduct formation during the synthesis of sulfonamide derivatives from this compound?

- Methodological Answer :

- Reaction Optimization : Use Schlenk techniques to exclude moisture. Add nucleophiles (e.g., amines) dropwise at –10°C to reduce side reactions (e.g., hydrolysis or dimerization) .

- Byproduct Identification : Employ LC-MS/MS to detect trace impurities (e.g., sulfonic acids). Optimize workup procedures (e.g., aqueous washes at pH 4–5) to remove unreacted MsCl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.